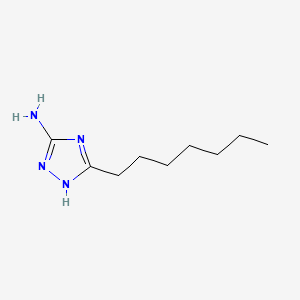

3-Heptyl-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Heptyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C9H18N4 and a molecular weight of 182.27 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine typically involves the reaction of heptyl amine with 1,2,4-triazole under specific conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction is carried out under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize production costs .

Analyse Des Réactions Chimiques

Types of Reactions

3-Heptyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various triazole derivatives with different functional groups .

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis :

3-Heptyl-1H-1,2,4-triazol-5-amine serves as a crucial building block for synthesizing more complex triazole derivatives. These derivatives find applications in catalysis and materials science due to their varied functional properties .

Chemical Reactions :

The compound can undergo various reactions including:

- Oxidation : Producing corresponding oxides.

- Reduction : Leading to different reduced forms.

- Nucleophilic Substitution : Allowing for the introduction of other functional groups into the triazole ring.

Antimicrobial Properties :

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various pathogens with notable results:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Antifungal | 15.625 - 62.5 μM |

| Staphylococcus aureus | Antibacterial | 31.108 - 124.432 μg/mL |

| Escherichia coli | Antibacterial | 62.5 - 125 μM |

These findings suggest the compound's potential as a therapeutic agent for treating infections caused by these microorganisms .

Medical Applications

Therapeutic Potential :

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases, including cancer and cardiovascular disorders. Its role as a catalase inhibitor may lead to increased hydrogen peroxide levels in cells, potentially inducing oxidative stress that can be targeted in cancer therapies .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

Study on Antifungal Activity

A study demonstrated that this compound effectively inhibited the growth of Candida albicans, a common fungal pathogen known for causing opportunistic infections in immunocompromised individuals .

Antibacterial Activity

Another study focused on its antibacterial properties against Staphylococcus aureus, revealing significant reductions in bacterial viability in vitro. This suggests its potential utility in developing new antibacterial agents .

Industrial Applications

In industrial settings, this compound is utilized in developing agrochemicals and other products due to its chemical stability and reactivity profile. The compound's unique heptyl side chain imparts distinct physicochemical properties that enhance its performance in various applications .

Mécanisme D'action

The mechanism of action of 3-Heptyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 3-Heptyl-1H-1,2,4-triazol-5-amine include:

- 5-bromo-1-heptyl-1H-1,2,4-triazol-3-amine

- 5-amino-1H-1,2,4-triazole-3-carbohydrazide

- 1-methyl-1H-1,2,4-triazol-3-amine

Uniqueness

What sets this compound apart from these similar compounds is its unique heptyl side chain, which can impart distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for specific applications where other triazole derivatives may not be as effective .

Activité Biologique

3-Heptyl-1H-1,2,4-triazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of heptyl amine with 1,2,4-triazole. Common synthetic routes involve using aminoguanidine hydrochloride and succinic anhydride as starting materials. The synthesis process can be optimized using advanced techniques such as microwave irradiation to enhance yields and purity .

The biological activity of this compound is primarily attributed to its role as a catalase inhibitor . By inhibiting catalase, the compound may lead to an accumulation of hydrogen peroxide within cells, potentially inducing oxidative stress. This mechanism has implications for its antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to be effective against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Antifungal | 15.625 - 62.5 μM |

| Staphylococcus aureus | Antibacterial | 31.108 - 124.432 μg/mL |

| Escherichia coli | Antibacterial | 62.5 - 125 μM |

These findings suggest that the compound may serve as a potential therapeutic agent in treating infections caused by these microorganisms .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Candida albicans : A study demonstrated that the compound effectively inhibited the growth of Candida albicans, a common fungal pathogen known for causing opportunistic infections in immunocompromised individuals .

- Antibacterial Activity : Another study focused on its antibacterial properties against Staphylococcus aureus, revealing that it significantly reduced bacterial viability in vitro .

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound indicates good absorption characteristics with potential metabolic pathways involving phase I and phase II reactions. However, further studies are required to fully understand its safety profile and possible side effects in vivo .

Propriétés

IUPAC Name |

5-heptyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMXGBDXGVPHRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.